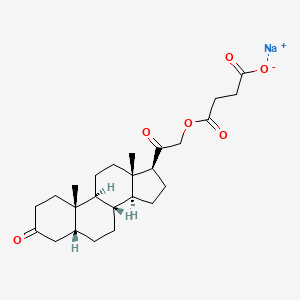

Hydroxydione sodium succinate

Vue d'ensemble

Description

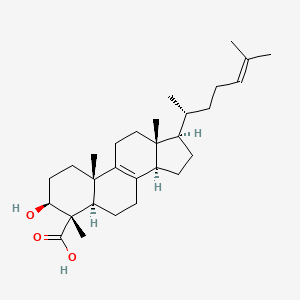

Succinate de sodium d'hydroxydione: est un stéroïde neuroactif qui était autrefois utilisé comme anesthésique généralCe composé a été introduit en 1957 et a été le premier anesthésique général stéroïde neuroactif à être introduit en usage clinique . il a été abandonné en raison de l'incidence de la thrombophlébite chez les patients .

Méthodes De Préparation

La préparation du succinate de sodium d'hydroxydione implique la synthèse de son composé parent, l'hydroxydione, suivie de sa conversion en forme de succinate de sodium. La voie de synthèse implique généralement l'hydroxylation de la 5β-pregnane-3,20-dione à la 21e position. Les méthodes de production industrielle peuvent impliquer l'utilisation du succinate de monomester d'hydrocortisone comme matière première, qui est dissous dans de l'eau pure à 0-60°C, suivie de l'ajout de soude pour ajuster le pH à 7,5-11,0. L'acétone est ensuite ajoutée goutte à goutte, et la réaction est maintenue à 10-20°C pendant 1-2 heures. Le produit est ensuite décoloré au carbone, filtré et séché sous pression réduite pour obtenir le produit final .

Analyse Des Réactions Chimiques

Le succinate de sodium d'hydroxydione subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle en position 21 peut être oxydé pour former des cétones.

Réduction : Les groupes carbonyle du composé peuvent être réduits pour former des alcools.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium.

Applications de la recherche scientifique

Le succinate de sodium d'hydroxydione a été utilisé dans diverses applications de la recherche scientifique, notamment :

Chimie : Comme composé modèle pour étudier la réactivité des stéroïdes neuroactifs.

Biologie : Pour étudier les effets des stéroïdes neuroactifs sur le système nerveux central.

Médecine : Comme anesthésique général en milieu clinique avant son arrêt.

Industrie : Dans le développement de nouveaux agents anesthésiques et de stéroïdes neuroactifs

Mécanisme d'action

Le mécanisme d'action du succinate de sodium d'hydroxydione implique son interaction avec le récepteur GABAA, un type de récepteur neurotransmetteur dans le système nerveux central. En se liant à ce récepteur, le succinate de sodium d'hydroxydione améliore les effets inhibiteurs de l'acide gamma-aminobutyrique (GABA), ce qui conduit à la sédation et à l'anesthésie. Les cibles moléculaires et les voies impliquées comprennent la modulation des canaux ioniques et l'inhibition de l'excitabilité neuronale .

Applications De Recherche Scientifique

Hydroxydione sodium succinate has been used in various scientific research applications, including:

Chemistry: As a model compound for studying the reactivity of neuroactive steroids.

Biology: To investigate the effects of neuroactive steroids on the central nervous system.

Medicine: As a general anesthetic in clinical settings before its discontinuation.

Industry: In the development of new anesthetic agents and neuroactive steroids

Mécanisme D'action

The mechanism of action of hydroxydione sodium succinate involves its interaction with the GABAA receptor, a type of neurotransmitter receptor in the central nervous system. By binding to this receptor, this compound enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to sedation and anesthesia. The molecular targets and pathways involved include the modulation of ion channels and the inhibition of neuronal excitability .

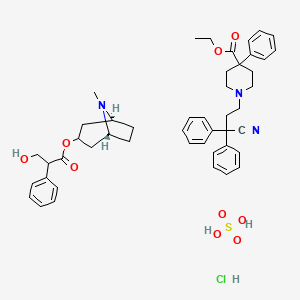

Comparaison Avec Des Composés Similaires

Le succinate de sodium d'hydroxydione est similaire à d'autres stéroïdes neuroactifs tels que :

- Alfadolone

- Alfaxolone

- Dihydrodésoxycorticostérone

- Ganaxolone

- Minaxolone

- Prégnanolone

- Renanolone Par rapport à ces composés, le succinate de sodium d'hydroxydione était unique en étant le premier anesthésique général stéroïde neuroactif introduit en usage clinique. son utilisation a été limitée en raison de l'effet secondaire de la thrombophlébite .

Propriétés

IUPAC Name |

sodium;4-[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6.Na/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29;/h15,17-20H,3-14H2,1-2H3,(H,28,29);/q;+1/p-1/t15-,17+,18+,19+,20-,24+,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQDICGJHAONBN-OOFWROCWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)COC(=O)CCC(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967464 | |

| Record name | Sodium 4-[(3,20-dioxopregnan-21-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-10-1 | |

| Record name | Hydroxydione sodium succinate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-[(3,20-dioxopregnan-21-yl)oxy]-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYDIONE SODIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53J8I8O5EW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,10S,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260159.png)

![3-[1-[Oxo-(1-phenylcyclopropyl)methyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260168.png)

![(1R,5S,7S,9S,11R,13R)-7-Methoxy-9-methyl-3-oxo-5-propyl-4,15-dioxabicyclo[9.3.1]pentadec-13-yl (2Z)-5-(2-{(1Z)-3-[(methoxycarbonyl)amino]prop-1-enyl}-1,3-oxazol-4-yl)pent-2-enoate](/img/structure/B1260171.png)